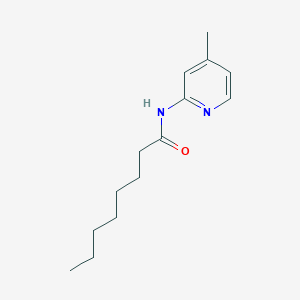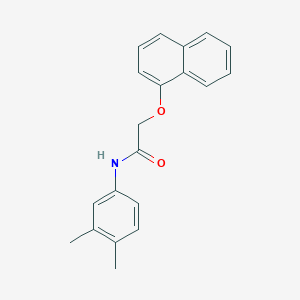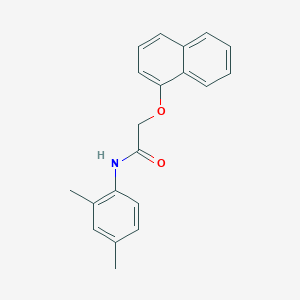
N-(2-ethylhexyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylhexyl)-2-methylbenzamide, also known as Octinoxate, is a widely used organic compound in the cosmetic industry. It is a colorless, oily liquid that is soluble in most organic solvents and has a faint odor. Octinoxate is used as an active ingredient in sunscreens, moisturizers, and other cosmetic products to protect the skin from the harmful effects of the sun's ultraviolet (UV) radiation.
Mecanismo De Acción
N-(2-ethylhexyl)-2-methylbenzamide works by absorbing UVB radiation and converting it into less harmful energy. It does this by forming a complex with the UVB photons, which causes a shift in the electronic energy levels of the molecule. This shift results in the absorption of the UVB radiation and the subsequent conversion of the energy into heat.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-2-methylbenzamide has been shown to have low toxicity and is considered safe for use in cosmetic products. It is readily absorbed through the skin and metabolized in the liver. There is no evidence to suggest that N-(2-ethylhexyl)-2-methylbenzamide has any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylhexyl)-2-methylbenzamide is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. These properties make N-(2-ethylhexyl)-2-methylbenzamide an ideal compound for use in laboratory experiments.
However, N-(2-ethylhexyl)-2-methylbenzamide has limitations in terms of its solubility and compatibility with other compounds. It is also known to degrade under certain conditions, such as exposure to UV radiation and high temperatures. These limitations must be taken into consideration when designing experiments that involve N-(2-ethylhexyl)-2-methylbenzamide.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into N-(2-ethylhexyl)-2-methylbenzamide. One potential direction is the development of more effective and stable sunscreen formulations. This could involve the use of novel compounds or the optimization of existing formulations.
Another area of research is the investigation of the potential effects of N-(2-ethylhexyl)-2-methylbenzamide on marine ecosystems. N-(2-ethylhexyl)-2-methylbenzamide has been shown to have negative effects on coral reefs and other marine organisms. Further research is needed to understand the extent of these effects and to develop strategies for mitigating them.
Finally, there is a need for more research into the safety and toxicity of N-(2-ethylhexyl)-2-methylbenzamide. While it is considered safe for use in cosmetic products, there is still much that is unknown about its long-term effects on human health. Further studies are needed to assess the potential risks associated with exposure to N-(2-ethylhexyl)-2-methylbenzamide.
Métodos De Síntesis
N-(2-ethylhexyl)-2-methylbenzamide is synthesized by the reaction of 2-ethylhexanol with methacrylic acid in the presence of a catalyst. The process involves esterification and subsequent transesterification to produce the final product. The synthesis method is well-established and has been optimized to produce high yields of pure N-(2-ethylhexyl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-ethylhexyl)-2-methylbenzamide has been extensively studied for its photoprotective properties. It is known to absorb UVB radiation, which is responsible for sunburn and skin cancer. N-(2-ethylhexyl)-2-methylbenzamide has also been shown to have a synergistic effect when combined with other sunscreen agents, such as avobenzone and oxybenzone. This makes N-(2-ethylhexyl)-2-methylbenzamide an important ingredient in the formulation of effective sunscreens.
Propiedades
Fórmula molecular |
C16H25NO |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-10-14(5-2)12-17-16(18)15-11-8-7-9-13(15)3/h7-9,11,14H,4-6,10,12H2,1-3H3,(H,17,18) |
Clave InChI |
UNPOQTFLCFVMMZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1C |
SMILES canónico |
CCCCC(CC)CNC(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)












